REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[N:6][C:5]1=[O:11].S(Cl)([Cl:14])=O>>[Cl:14][CH2:2][CH2:3][N:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[N:6][C:5]1=[O:11]
|
Name
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|
Quantity
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3.8 g
|
Type
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reactant
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Smiles
|
OCCN1C(N=C(C=C1)N)=O
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Name
|
|
Quantity
|
60 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
ClCCN1C(N=C(C=C1)N)=O
|
Name
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|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |